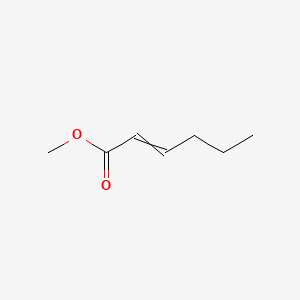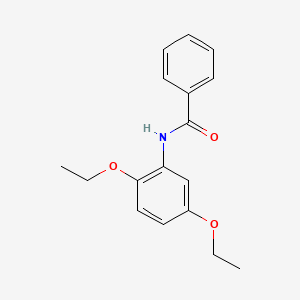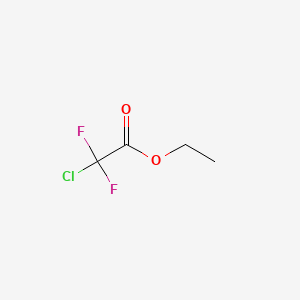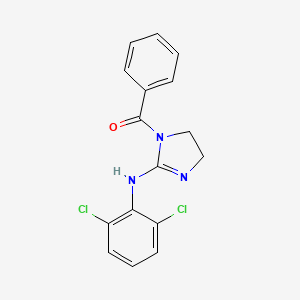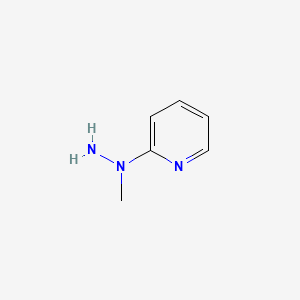
2-(1-メチルヒドラジノ)ピリジン
概要
説明
“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .
Synthesis Analysis
The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .Chemical Reactions Analysis
2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .科学的研究の応用
コバルト触媒によるC(sp2)–Hアルケニル化/環化
2-(1-メチルヒドラジノ)ピリジン: は、コバルト触媒によるC(sp2)–Hアルケニル化/環化反応において、二座配位子として機能します 。この用途は、多くの医薬品に存在するイソキノリン骨格など、複雑な有機化合物の合成において重要です。このプロセスは、末端または内部アルキンと反応させた後、環化を行うことで、良好な収率から優れた収率と高い位置選択性で生成物を得ます。重要なことに、配位子は穏やかな条件下で還元的に除去することができ、これはその後の合成改変に有利です。
シッフ塩基の形成と生物活性
ピリジン誘導体から誘導されたシッフ塩基は、2-(1-メチルヒドラジニル)ピリジンを含む、さまざまな生物活性を示します 。これらの化合物は、柔軟で多座配位子の役割を果たすことができ、代謝反応に不可欠なピリドキサルアミノ酸系と類似した生理学的効果を示します。それらは、抗菌性、抗ウイルス性、抗結核性、抗真菌性、抗酸化性、抗痙攣性、抗うつ薬、抗炎症性、降圧薬、および抗癌活性を持っています。これは、それらを医薬化学における汎用性の高い薬理活性部分にします。
化学センサの開発
ピリジン誘導体は、さまざまなカチオンやアニオンに対する強い結合能力を持つため、化学センサの開発に広く使用されています 。これらの誘導体から形成されたシッフ塩基は、環境および生物学的媒体中の選択的または特定のイオンの定性的および定量的検出に使用できます。それらの独特な光物理的特性により、それらはイオン認識剤として機能することができ、これはさまざまな設定における化学種の監視および分析に不可欠です。
複素環式化合物の合成
この化合物は、天然物、活性医薬品、機能性材料に見られる複素環式化合物の合成に不可欠です 。ピリジン誘導体は、多くの薬物や有機材料の骨格である多様なアザヘテロ環の生成において重要です。その合成の多様性により、さまざまな産業で潜在的な用途を持つ新しい化合物を開発できます。
医薬品設計および開発
2-(1-メチルヒドラジニル)ピリジン: は、薬物設計および開発における前駆体として使用されています 。生物活性化合物中の存在とさまざまな化学反応を受ける能力により、医薬品における貴重な構成要素となっています。それは、薬物分子の構造的多様性に貢献し、その有効性と特異性を高めます。
農薬前駆体
このピリジン誘導体は、農薬の前駆体でもあります 。その化学的特性により、殺虫剤や除草剤として機能する化合物に組み込むことができ、作物の保護に貢献し、農業生産性を向上させます。
作用機序
Biochemical Pathways
“Pyridine, 2-(1-methylhydrazino)-” has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .
Result of Action
The compound’s use in cobalt-catalyzed c(sp2)–h alkenylation/annulation reactions suggests that it may have significant effects at the molecular level .
Safety and Hazards
2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
将来の方向性
Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .
生化学分析
Biochemical Properties
Pyridine, 2-(1-methylhydrazino)- plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This property makes it an effective ligand in catalytic processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between pyridine, 2-(1-methylhydrazino)- and cytochrome P450 can influence the enzyme’s activity, leading to changes in the metabolic pathways of the substrates .
Cellular Effects
Pyridine, 2-(1-methylhydrazino)- affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, pyridine, 2-(1-methylhydrazino)- can impact processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of pyridine, 2-(1-methylhydrazino)- involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, pyridine, 2-(1-methylhydrazino)- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine, 2-(1-methylhydrazino)- can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that pyridine, 2-(1-methylhydrazino)- can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of pyridine, 2-(1-methylhydrazino)- vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, pyridine, 2-(1-methylhydrazino)- can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Pyridine, 2-(1-methylhydrazino)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, pyridine, 2-(1-methylhydrazino)- can affect the activity of enzymes involved in the tricarboxylic acid cycle, resulting in changes in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, pyridine, 2-(1-methylhydrazino)- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, pyridine, 2-(1-methylhydrazino)- can be transported into cells via specific transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of pyridine, 2-(1-methylhydrazino)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. For example, pyridine, 2-(1-methylhydrazino)- can localize to the mitochondria and influence mitochondrial metabolism and energy production .
特性
IUPAC Name |
1-methyl-1-pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFKVFUZHBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063371 | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-74-7 | |
| Record name | 2-(1-Methylhydrazinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
